molecular formula C19H22N4O5 B1400361 Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 1260817-88-6

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Cat. No. B1400361
CAS RN: 1260817-88-6
M. Wt: 386.4 g/mol
InChI Key: LAXHIELHMGBXNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a chemical compound used as an intermediate in the synthesis of pharmaceuticals .


Synthesis Analysis

This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is also used in the preparation of Dabigatran, a medication used to treat and prevent blood clots .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.303, a density of 1.3±0.1 g/cm3, a boiling point of 443.1±45.0 °C at 760 mmHg, and a melting point of 106 °C .

Scientific Research Applications

Anti-Gastric Cancer Activity

This compound has been synthesized and evaluated for its potential as an anti-cancer agent, particularly against gastric cancer. Studies have shown that it exhibits inhibitory effects on human gastric cancer cell lines . The compound’s efficacy in this area could lead to the development of new therapeutic agents for treating gastric cancer.

Crystallography Studies

The crystal structure of this compound has been determined using single-crystal X-ray crystallography . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for the design of drugs with specific biological activities.

Synthesis of Heterocyclic Compounds

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate serves as a starting material for the synthesis of new heterocyclic compounds . These compounds are a key focus in pharmaceutical research due to their presence in many drugs and their diverse therapeutic properties.

Inhibitor of Thrombin

The compound is an impurity of Dabigatran, a direct thrombin inhibitor used as an antithrombotic . Understanding its structure and properties can help in the quality control and safety assessment of the drug.

Molecular Weight Determination

The molecular weight of this compound is a critical parameter in medicinal chemistry. It has been recorded as 342.4 g/mol, which is important for calculating doses and understanding pharmacokinetics .

Safety and Handling

Safety data sheets provide information on the safe handling and potential hazards of the compound. It has been classified with warning pictograms and hazard statements such as H302 (harmful if swallowed) and H315 (causes skin irritation), which are important for laboratory safety protocols .

Safety and Hazards

This compound may cause irritation, sensitization, and other adverse effects if inhaled, ingested, or in contact with skin .

Future Directions

The compound has shown in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . This suggests potential future directions in cancer research and treatment.

properties

IUPAC Name

ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXHIELHMGBXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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